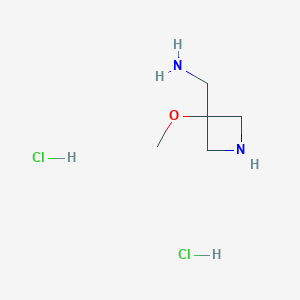
3-Methoxyazetidine-3-methanamine dihydrochloride
説明
3-Methoxyazetidine-3-methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2O and its molecular weight is 189.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxyazetidine-3-methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an azetidine ring, which contributes to its unique pharmacological properties. The compound's chemical structure can be summarized as follows:
- Molecular Formula: C₅H₁₂Cl₂N₂O
- CAS Number: 1392803-43-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting the polyketide synthase Pks13, which is crucial for the survival of Mycobacterium tuberculosis .
- Cellular Interaction: Studies suggest that modifications to the azetidine ring enhance the compound's potency and stability in cellular environments .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that 3-Methoxyazetidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Potential
Recent studies have indicated that 3-Methoxyazetidine derivatives may possess anticancer properties. For instance, they have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
Case Studies and Research Findings
Applications in Medicine
The unique properties of this compound make it a candidate for further research and development in therapeutic applications:
- Tuberculosis Treatment: Its role as a Pks13 inhibitor positions it as a promising candidate for new TB therapies.
- Anticancer Drug Development: The compound's ability to target cancer cells presents opportunities for developing new anticancer agents.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Research
One of the prominent applications of 3-Methoxyazetidine-3-methanamine dihydrochloride is in the development of chemical probes for inhibiting BCL6, a protein implicated in various cancers. Research has shown that modifications to this compound can yield potent inhibitors with IC50 values as low as 0.7 nM, demonstrating strong antiproliferative activity in cellular assays . The compound serves as a scaffold for synthesizing derivatives that enhance cellular permeability and bioavailability.
Neuropharmacology
The compound has also been investigated for its potential as a GABA receptor inverse agonist, which could be beneficial in treating cognitive disorders. Its derivatives, particularly isoxazole-thiazole hybrids, have shown promising results in preclinical studies aimed at enhancing cognitive function .
Case Study 1: BCL6 Inhibition
In a study aimed at developing BCL6 inhibitors, researchers synthesized a series of compounds based on the azetidine scaffold. The introduction of polar groups significantly improved the potency and selectivity of these inhibitors in cellular assays. The most effective compound from this series exhibited an IC50 value of 4.8 nM against BCL6, showcasing the utility of this compound as a lead compound in anticancer drug development .
Case Study 2: Cognitive Enhancement
Another study explored the effects of derivatives of this compound on cognitive function in animal models. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages, suggesting potential therapeutic applications for neurodegenerative diseases .
特性
IUPAC Name |
(3-methoxyazetidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c1-8-5(2-6)3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZZIYQXFVONFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















